molecular formula C5H6N4O4 B14491046 3-Hydroxyxanthine hydrate CAS No. 64038-49-9

3-Hydroxyxanthine hydrate

Cat. No.: B14491046
CAS No.: 64038-49-9
M. Wt: 186.13 g/mol
InChI Key: BGQLASDHWPLTDZ-UHFFFAOYSA-N
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Description

3-Hydroxyxanthine hydrate is a derivative of xanthine, a purine base found in most body tissues and fluids It is a crystalline compound that incorporates water molecules into its structure, forming a hydrate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyxanthine hydrate typically involves the hydroxylation of xanthine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reagents, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyxanthine hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert it back to xanthine or other related compounds.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,7-dihydroxyxanthine, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-Hydroxyxanthine hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other purine derivatives.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3-Hydroxyxanthine hydrate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, such as xanthine oxidase. By inhibiting these enzymes, it can modulate the levels of uric acid and other metabolites, potentially offering therapeutic benefits.

Comparison with Similar Compounds

    Xanthine: The parent compound, which lacks the hydroxyl group.

    7-Hydroxyxanthine: Another hydroxylated derivative with different properties.

    Caffeine: A methylated xanthine derivative with stimulant effects.

Uniqueness: 3-Hydroxyxanthine hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its hydrate form also influences its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

64038-49-9

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

3-hydroxy-7H-purine-2,6-dione;hydrate

InChI

InChI=1S/C5H4N4O3.H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;/h1,12H,(H,6,7)(H,8,10,11);1H2

InChI Key

BGQLASDHWPLTDZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2O.O

Related CAS

13479-29-3 (Parent)

Origin of Product

United States

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